CC(C)(C)c1ccc(cc1)C(=O)OAlOC(=O)c2ccc(cc2)C(C)(C)C
.
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium is a chemical compound with the molecular formula and a CAS registry number of 13170-05-3. This compound is primarily recognized for its role as a stabilizer in polymer applications, enhancing thermal stability and acting as a nucleating agent in various polymerization processes. It appears as a white crystalline solid and is classified under organometallic compounds, specifically those involving aluminum coordination complexes.
The synthesis of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium typically involves the reaction of benzoyl chloride with 1,1-dimethylethylalane. This reaction is conducted under controlled conditions to ensure the formation of the desired product, which is crucial for maintaining purity and yield.
Industrial production methods often scale this synthesis to meet commercial demands, utilizing similar routes but optimizing for larger batch sizes.
The molecular structure of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium features a distorted tetrahedral geometry around the central aluminum atom. The aluminum is coordinated to two 4-tert-butylbenzoate ligands and one hydroxyl group.
This specific arrangement allows for effective interaction with polymer chains, enhancing their structural integrity under thermal stress.
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium participates in various chemical reactions, including:
The products formed depend significantly on the specific reaction conditions and reagents used.
The mechanism of action of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium primarily involves its role as a stabilizer in polymers.
This compound enhances thermal stability by forming protective layers that inhibit degradation processes, particularly under high-temperature conditions.
The physical and chemical properties of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium include:
These properties make it an attractive candidate for use in various industrial applications, particularly in polymer formulations.
Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium has several notable applications across different fields:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3